8-(1,1-Dimethylallyl)-3-methylgalangin
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Overview
Description
8-(1,1-dimethylallyl)-3-methylgalangin is a 7-hydroxyflavonol that is 3-methylgalangin substituted by a 1,1-dimethylallyl group at position 8. It is a 7-hydroxyflavonol, a dihydroxyflavone and a monomethoxyflavone. It derives from a galangin.
Scientific Research Applications
Synthesis and Chemical Properties
8-(1,1-Dimethylallyl)-3-methylgalangin has been synthesized and studied for its chemical properties. Barron and Mariotte (1994) reported the synthesis of this compound through sigmatropic rearrangement processes, achieving yields of 73% (Barron & Mariotte, 1994). This synthesis technique is significant in exploring the chemical nature and potential applications of this compound.
Biological Activities
Studies on the biological activities of this compound and related compounds have been conducted. For instance, Villarroel et al. (2001) isolated this compound from Heliotropium huascoense and evaluated its insecticidal and antifungal properties, highlighting its potential as a natural pest control agent (Villarroel et al., 2001).
Cytotoxicity and Anticancer Potential
In recent research, the cytotoxic activities of galangin derivatives, including 3-O-methylgalangin, a related compound, have been evaluated. Han, Xiao, and Lee (2021) found that these compounds exhibited significant cytotoxic activity against various cancer cell lines, suggesting their potential in cancer therapy (Han, Xiao, & Lee, 2021).
Properties
Molecular Formula |
C21H20O5 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
5,7-dihydroxy-3-methoxy-8-(2-methylbut-3-en-2-yl)-2-phenylchromen-4-one |
InChI |
InChI=1S/C21H20O5/c1-5-21(2,3)16-14(23)11-13(22)15-17(24)20(25-4)18(26-19(15)16)12-9-7-6-8-10-12/h5-11,22-23H,1H2,2-4H3 |
InChI Key |
AFLRJCXCYQMRGE-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C1=C(C=C(C2=C1OC(=C(C2=O)OC)C3=CC=CC=C3)O)O |
Canonical SMILES |
CC(C)(C=C)C1=C(C=C(C2=C1OC(=C(C2=O)OC)C3=CC=CC=C3)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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